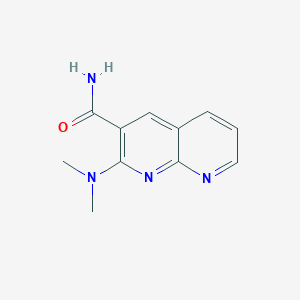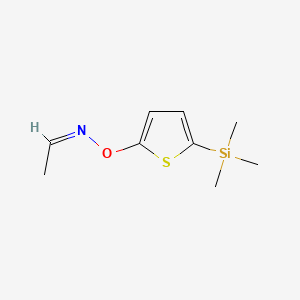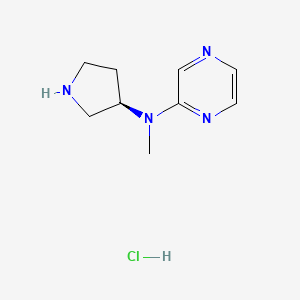![molecular formula C11H19NO3 B11887222 (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11887222.png)
(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate est un composé organique complexe avec une structure bicyclique unique. Ce composé est d’un intérêt significatif dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau bicyclique : Cette étape implique la cyclisation d’un précurseur approprié pour former la structure bicyclique.
Introduction du groupe tert-butyle : Le groupe tert-butyle est introduit par une réaction de substitution.
Hydroxyméthylation : Le groupe hydroxyméthyle est ajouté par une réaction d’hydroxyméthylation, souvent en utilisant du formaldéhyde comme réactif.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, des conditions réactionnelles optimisées et des procédés en continu pour améliorer l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un groupe carboxyle.
Réduction : Le groupe carboxylate peut être réduit pour former un alcool.
Substitution : Le groupe tert-butyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols et les halogénures sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
(1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé comme candidat médicament potentiel pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme D'action
Le mécanisme d’action du (1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate implique son interaction avec des cibles moléculaires spécifiques dans l’organisme. Ces cibles peuvent inclure des enzymes, des récepteurs et d’autres protéines. Le composé peut moduler l’activité de ces cibles, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate : partage des similitudes avec d’autres composés bicycliques tels que :
Unicité
L’unicité du (1R,3R,5R)-tert-Butyl 3-(hydroxyméthyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate réside dans sa structure bicyclique spécifique et la présence de plusieurs groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl (1R,3R,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Clé InChI |
DBOGUJDUACLSTB-DJLDLDEBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CO |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)

![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)




![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)




![3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile](/img/structure/B11887215.png)
